N-Hexyl-N'-phenylurea (CAS 1142-07-0): A Technical Guide on Synthesis, Supramolecular Assembly, and Biological Applications
N-Hexyl-N'-phenylurea (CAS 1142-07-0): A Technical Guide on Synthesis, Supramolecular Assembly, and Biological Applications
Executive Summary
N-Hexyl-N'-phenylurea (also known as 1-hexyl-3-phenylurea) is a versatile N,N'-disubstituted urea derivative with profound utility across medicinal chemistry, supramolecular physics, and membrane biology. Characterized by its robust hydrogen-bonding capabilities and highly tunable lipophilicity, this compound serves as a foundational pharmacophore for [1], a baseline model for transmembrane anion transport, and a crystalline matrix for [2].
This whitepaper provides an authoritative, field-proven guide to the physicochemical profiling, self-validating synthesis, and advanced experimental applications of N-hexyl-N'-phenylurea.
Physicochemical Profiling & Data Presentation
The structural dichotomy of N-hexyl-N'-phenylurea—combining a flexible aliphatic hexyl chain with a rigid, aromatic phenyl ring—confers unique solubility and binding characteristics. The central urea motif acts as both a dual hydrogen-bond donor and a single hydrogen-bond acceptor.
Table 1: Quantitative Physicochemical Data
| Property | Value | Source / Validation |
|---|---|---|
| IUPAC Name | 1-hexyl-3-phenylurea | [3] |
| CAS Registry Number | 1142-07-0 | [3] |
| Molecular Formula | C₁₃H₂₀N₂O | [3] |
| Molecular Weight | 220.31 g/mol | Computed by PubChem 2.2[3] |
| Melting Point | 72–73 °C | [4] |
| XLogP3 (Lipophilicity) | 3.6 | Computed by XLogP3 3.0[3] |
| Topological Polar Surface Area | 41.1 Ų | Key metric for membrane permeability[3] |
| H-Bond Donors / Acceptors | 2 / 1 | Central urea moiety (-NH-CO-NH-)[3] |
Synthesis Methodology: A Self-Validating Protocol
The most efficient route to synthesize N-hexyl-N'-phenylurea is the nucleophilic addition of hexylamine to phenyl isocyanate. As a Senior Application Scientist, I emphasize that the success of this reaction relies entirely on controlling moisture and addition rates.
Step-by-Step Experimental Workflow
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Preparation: Purge a dry 50 mL round-bottom flask with inert nitrogen gas. Dissolve phenyl isocyanate (1.0 mL, 9.20 mmol) in 15 mL of anhydrous dichloromethane (DCM).
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Addition: Dissolve hexylamine (1.2 mL, 9.08 mmol) in 15 mL of anhydrous DCM. Add this solution dropwise to the isocyanate solution over 30 minutes at 0 °C (ice bath), maintaining vigorous magnetic stirring.
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Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 18 hours under continuous nitrogen flow.
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Quenching & Workup: Quench the reaction by adding 7.5 mL of deionized water. Transfer to a separatory funnel.
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Washing: Wash the organic layer sequentially with 2M HCl (2 × 7.5 mL), followed by 1M NaOH (2 × 15 mL), and finally with saturated brine.
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Drying & Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo using a rotary evaporator to yield the product as a white solid.
Causality & Mechanistic Rationale
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Anhydrous Conditions: The use of dry DCM and a nitrogen atmosphere is critical. Trace water will react with phenyl isocyanate to form an unstable carbamic acid, which rapidly decarboxylates into aniline. This aniline will then react with another equivalent of phenyl isocyanate, yielding the highly insoluble, undesired byproduct 1,3-diphenylurea.
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Dropwise Addition at 0 °C: The nucleophilic attack of the primary amine on the isocyanate carbon is highly exothermic. Dropwise addition prevents thermal runaway and minimizes localized excesses of the amine, ensuring a clean 1:1 stoichiometric conversion.
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Targeted Washing (Self-Validation): The 2M HCl wash specifically protonates any unreacted hexylamine, forcing it into the aqueous phase. The subsequent 1M NaOH wash removes any acidic impurities. The disappearance of the strong isocyanate (-N=C=O) stretching band at ~2270 cm⁻¹ via FT-IR spectroscopy serves as a definitive, self-validating checkpoint for reaction completion.
Biological Applications: Soluble Epoxide Hydrolase (sEH) Inhibition
N-alkyl-N'-aryl ureas are classic, potent inhibitors of the mammalian [5], an enzyme critical in the arachidonic acid cascade. sEH converts anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs).
Pharmacophore Logic: N-hexyl-N'-phenylurea acts as a transition-state mimic for epoxide ring-opening. The two -NH protons of the urea core act as hydrogen-bond donors to the carbonyl oxygen of the catalytic Asp335 residue in the sEH active site. Simultaneously, the urea carbonyl oxygen accepts hydrogen bonds from Tyr383 and Tyr466. The hexyl and phenyl groups anchor the molecule within the hydrophobic channels flanking the catalytic center.
Diagram 1: sEH Inhibition Pathway demonstrating the interruption of EET hydrolysis by the urea pharmacophore.
Transmembrane Anion Transport
Beyond enzyme inhibition, N-hexyl-N'-phenylurea is utilized as a baseline control compound in the development of [6]. The urea motif can bind chloride ions (Cl⁻) via hydrogen bonding, facilitating their movement across lipid bilayers.
Vesicle-Based Ion-Selective Electrode (ISE) Assay
To validate the transport efficacy of urea derivatives, researchers utilize a standardized liposome efflux assay.
Protocol & Causality:
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Vesicle Preparation: Large unilamellar vesicles (LUVs) are synthesized to encapsulate 489 mM NaCl buffered to pH 7.2 with 5 mM sodium phosphate. Causality: The phosphate buffer ensures the internal pH remains constant, preventing the deprotonation of the urea transporter.
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External Exchange: The extravesicular solution is exchanged to 489 mM NaNO₃ via size-exclusion chromatography (Sephadex G-50). Causality: This establishes a steep chloride concentration gradient. Nitrate is highly lipophilic and readily exchanges with chloride when a transporter is introduced.
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Compound Addition: N-hexyl-N'-phenylurea is added as a DMSO solution at t=0 . Cl⁻ efflux is continuously monitored using a chloride-selective electrode.
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Calibration (Self-Validation): At t=5 minutes, Triton X-100 detergent is added to lyse the vesicles. Causality: This releases all remaining encapsulated chloride, providing a 100% efflux baseline to normalize the kinetic data.
Diagram 2: Sequential workflow for the vesicle-based transmembrane chloride efflux assay.
Supramolecular Assembly & Terahertz (THz) Tagging
In materials science, N-hexyl-N'-phenylurea is leveraged for its highly ordered solid-state packing. The intermolecular hydrogen bonding between adjacent urea molecules creates robust 1D or 2D supramolecular tapes.
Because these hydrogen-bonded networks vibrate at specific low frequencies (phonon modes), the compound exhibits unique, customizable spectroscopic signatures in the Terahertz (0.1–10 THz) region. According to [2], this property allows N-hexyl-N'-phenylurea to be embedded into polymers or pharmaceuticals as an invisible, highly specific "THz tag" for advanced anti-counterfeiting and brand protection applications.
References
-
PubChem Compound Summary for CID 2057897, 1-hexyl-3-phenylurea. National Center for Biotechnology Information. Available at:[Link]
- Organic molecules for terahertz tagging applications (US10464929B2). Google Patents.
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Towards “drug-like” indole-based transmembrane anion transporters. Chemical Science, The Royal Society of Chemistry. Available at:[Link]
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Soluble epoxide hydrolase inhibitor promotes immunomodulation to inhibit bone resorption. PubMed (NIH). Available at:[Link]
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Information on EC 3.3.2.10 - soluble epoxide hydrolase. BRENDA Enzyme Database. Available at:[Link]
Sources
- 1. Soluble epoxide hydrolase inhibitor promotes immunomodulation to inhibit bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US10464929B2 - Organic molecules for terahertz tagging applications - Google Patents [patents.google.com]
- 3. N-Hexyl-N'-phenylurea | C13H20N2O | CID 2057897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Urea, N-hexyl-N'-phenyl- CAS#: 1142-07-0 [m.chemicalbook.com]
- 5. Information on EC 3.3.2.10 - soluble epoxide hydrolase and Organism(s) Homo sapiens and UniProt Accession Q9H6B9 - BRENDA Enzyme Database [brenda-enzymes.org]
- 6. rsc.org [rsc.org]
